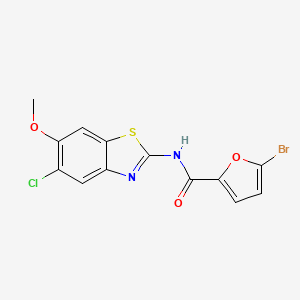![molecular formula C17H19ClN2S2 B4857027 N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4857027.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea, commonly known as DMTU, is a synthetic compound that has been widely used in scientific research for its antioxidant properties. It is a thiourea derivative that can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.
Aplicaciones Científicas De Investigación
DMTU has been extensively used in scientific research for its antioxidant properties. It has been shown to protect cells from oxidative stress induced by various stimuli such as hydrogen peroxide, tert-butyl hydroperoxide, and ionizing radiation. DMTU has also been used to study the role of oxidative stress in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
DMTU acts as a N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea scavenger by donating a sulfur atom to the this compound and forming a stable adduct. This prevents the this compound from reacting with cellular components such as DNA, proteins, and lipids, and thus protects cells from oxidative damage. DMTU has also been shown to activate various antioxidant enzymes such as superoxide dismutase and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It can reduce the levels of this compound and lipid peroxidation products in cells and tissues. DMTU has also been shown to modulate various signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival. DMTU can also inhibit the activity of various enzymes such as xanthine oxidase and NADPH oxidase, which produce this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTU has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily dissolved in cell culture media and physiological buffers. DMTU is also non-toxic and does not interfere with cell viability assays such as MTT and trypan blue exclusion. However, DMTU has some limitations as well. It can interfere with some assays that rely on N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea production such as the dichlorofluorescein assay. DMTU can also interact with other thiols and reduce their activity, which can affect the interpretation of some experiments.
Direcciones Futuras
There are several future directions for the research on DMTU. One direction is to study the effects of DMTU on mitochondrial function and metabolism. Another direction is to investigate the role of DMTU in regulating autophagy, a cellular process that is involved in the degradation of damaged proteins and organelles. DMTU can also be used in combination with other antioxidants or chemotherapeutic agents to enhance their efficacy. Finally, the development of novel DMTU derivatives with improved antioxidant activity and pharmacokinetic properties can also be explored.
Conclusion:
In conclusion, DMTU is a synthetic compound that has been widely used in scientific research for its antioxidant properties. It can scavenge N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea, protect cells from oxidative stress, and modulate various signaling pathways. DMTU has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMTU, which can provide new insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S2/c1-12-9-13(2)11-15(10-12)20-17(21)19-7-8-22-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZYWFQEOAHJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4856948.png)

![2-(1-ethyl-1H-pyrazol-5-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4856967.png)
![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856970.png)
![N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline](/img/structure/B4856982.png)
![2-[(2-chlorobenzyl)thio]-4-[4-(diethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4856986.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4856989.png)

![3-benzyl-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4857016.png)
![N-(4-ethoxybenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4857021.png)
![5-{[(3-hydroxypropyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857032.png)

![4-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4857047.png)
![N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4857053.png)